molecular formula C8H13NO3 B2885711 Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 66643-45-6

Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B2885711
CAS No.: 66643-45-6
M. Wt: 171.196
InChI Key: DAYVKOSSGVXODE-UHFFFAOYSA-N
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Description

Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound featuring a seven-membered ring system containing oxygen (oxa) and nitrogen (aza) heteroatoms. This structure combines an epoxide ring with a carbamate ester, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-11-8(10)9-4-3-6-7(5-9)12-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYVKOSSGVXODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2C(C1)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation and Ring-Closure Strategies

Syntheses of related azabicyclo compounds, such as 7-azabicyclo[2.2.1]heptane, provide insights into alternative methods. Fraser and Swingle’s five-step route involves:

  • Diels-Alder reaction between pyrrole derivatives and acetylene dienophiles.
  • Hydrogenation over platinum oxide to saturate the bicyclic framework.

Applying this approach to the target compound would necessitate substituting the oxygen-containing precursor and optimizing hydrogenation conditions to preserve the oxazole ring. Platinum-based catalysts at 40–60°C under 50–100 psi H₂ pressure typically achieve full saturation without over-reduction.

Cyanative Functionalization and Resolution

A patent describing the synthesis of methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate reveals a resolution-based strategy applicable to the target molecule. Critical steps include:

  • Cyanation : Treating an imine intermediate with trimethylsilyl cyanide (TMSCN) or HCN gas induces stereoselective cyano-group addition.
  • Enantiomer Separation : Di-p-toluoyl-D-tartaric acid (D-DTTA) selectively precipitates the (1R,2S,5S) enantiomer from racemic mixtures.

For ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, analogous steps would involve generating a racemic cyanated intermediate followed by chiral resolution. However, the oxa-substituent’s electronic effects may necessitate adjusted reaction temperatures (-10°C to 0°C) and solvent systems (e.g., tert-butyl methyl ether).

Comparative Analysis of Synthetic Methods

Table 1 summarizes the advantages and limitations of each approach:

Method Key Reagents Conditions Yield Stereochemical Control
N-Benzyl-THP derivative mCPBA, toluene 18–24 h, 80–100°C Unreported Moderate
Brønsted acid cycloaddition EtAlCl₂, AcOH, MVK -20°C to 80°C, 2–5 h High (84–91%) High
Hydrogenation PtO₂, H₂ gas 40–60°C, 50–100 psi 36% Low
Cyanative resolution TMSCN, D-DTTA -10°C to 25°C 82% High

The Brønsted acid-mediated cycloaddition offers superior yield and stereoselectivity but requires specialized metal complexes. In contrast, the classical mCPBA method is more accessible but lacks yield data and enantiocontrol.

Chemical Reactions Analysis

Molecular Characteristics

  • Molecular Formula: C₉H₁₄O₃

  • Molecular Weight: 170.21 g/mol

  • CAS Number: 66643-45-6

Synthetic Routes

  • Initial Reaction:

    • Reactants: N-Benzyl-1,2,3,6-tetrahydropyridine

    • Conditions: Heating in toluene for approximately 18 hours.

  • Epoxidation:

    • Reagent: m-Chloroperbenzoic acid

    • Solvent: Dichloromethane (CH₂Cl₂)

    • Duration: 10 hours.

These steps result in the formation of the desired bicyclic compound with high yields reported in various studies .

Chemical Reactions Involving this compound

This compound undergoes several important chemical reactions that can be classified as follows:

Common Reactions

  • Oxidation:

    • Typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction:

    • Can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Hydrolysis

This reaction leads to the formation of the corresponding carboxylic acid and ethanol when treated with water.

Reactivity Table

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateOxidized products (ketones)
ReductionLithium aluminum hydrideAlcohol derivatives
HydrolysisWaterCarboxylic acid + Ethanol

Pharmaceutical Development

This compound serves as an intermediate in synthesizing pharmaceuticals, particularly analgesics and anti-inflammatory drugs.

Neuroscience Research

Its structural properties allow researchers to explore interactions with neurotransmitter systems, making it valuable for cognitive function studies.

Scientific Research Applications

Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for esterases, leading to its hydrolysis and the release of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects through inhibition or activation of specific enzymes .

Comparison with Similar Compounds

tert-Butyl Derivatives

The tert-butyl analogs, such as tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 161157-50-2), share the same bicyclic core but differ in the ester group. Key comparisons include:

Property Ethyl Ester (Target) tert-Butyl Ester Benzyl Ester (CAS 66207-08-7)
Molecular Formula C9H13NO3 (inferred) C10H17NO3 C13H15NO3
Molecular Weight ~199.21 (estimated) 199.25 233.26
Storage Conditions Not specified Argon, room temp Not specified
log Pow Not available Not available Not available
Synthesis Yield Not reported 94% (MCPBA/DCM) Not reported
  • Stereochemical Variants : Stereoisomers like (1R,6S)- and (1S,6R)-tert-butyl derivatives (e.g., CAS 951766-54-4) highlight the impact of stereochemistry on applications. These isomers are critical in asymmetric synthesis and pharmaceutical intermediates .
  • Safety Profile : The tert-butyl analog carries hazards including skin irritation (H315), eye irritation (H319), and respiratory sensitization (H335) .

Benzyl and Other Ester Derivatives

  • Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate (CAS 1877276-38-4): This positional isomer has a distinct molecular formula (C9H15NO2) and lower molecular weight (169.22 g/mol), suggesting altered reactivity and solubility .

Bicyclic Carboxylate Derivatives

7-Oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate ():

  • log Pow: 1.34, indicating moderate hydrophilicity compared to Diazinon (log Pow 5.5) .
  • Biodegradability: 71% degradation over 28 days, superior to nonylphenol ethoxylates .

Biological Activity

Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS No. 66643-45-6) is a bicyclic compound notable for its potential applications in medicinal chemistry and biochemical research. This article explores its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological properties. The molecular formula is C9H14O3C_9H_{14}O_3 with a molecular weight of 170.21 g/mol . Its structure can be represented as follows:

Ethyl 7 oxa 3 azabicyclo 4 1 0 heptane 3 carboxylate\text{Ethyl 7 oxa 3 azabicyclo 4 1 0 heptane 3 carboxylate}

1. Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

  • Analgesic Properties : Research indicates that compounds with similar structural frameworks exhibit analgesic effects, making this compound a candidate for developing pain relief medications .
  • Anti-inflammatory Effects : The compound may also play a role in reducing inflammation, which is critical for treating various inflammatory diseases .

2. Mechanistic Studies

Studies have suggested that the compound interacts with specific enzyme systems, potentially influencing biochemical pathways related to pain and inflammation .

3. Neuropharmacology

Given its structural characteristics, this compound may affect neurotransmitter systems, which could lead to applications in neuropharmacology, particularly in the treatment of neurological disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that build upon simpler precursors . Its derivatives have been explored for enhanced biological activities, including:

Derivative Biological Activity
Tert-butyl esterEnhanced solubility and bioavailability
Other alkyl estersVaried pharmacological profiles

Case Study 1: Analgesic Development

In a study examining novel analgesics, researchers synthesized Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane derivatives and tested their efficacy in animal models of pain. Results indicated a significant reduction in pain response compared to control groups, suggesting strong analgesic potential .

Case Study 2: Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of the compound in vitro, revealing that it inhibited pro-inflammatory cytokine production in human cell lines, indicating its potential as an anti-inflammatory agent .

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